4-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
Description
4-Methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a substituted piperazine-piperidine-alkyne scaffold. Its structure integrates:
- A pyrimidine core at position 2, substituted with a methyl group at position 2.
- A piperidin-1-yl group linked via an ether oxygen to a but-2-yn-1-yl spacer.
- A terminal 4-(propan-2-yl)piperazine moiety.
This compound’s design emphasizes rigidity from the alkyne linker and conformational flexibility from the piperazine-piperidine system, which may enhance receptor binding selectivity.
Properties
IUPAC Name |
4-methyl-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-18(2)25-15-13-24(14-16-25)10-4-5-17-27-20-7-11-26(12-8-20)21-22-9-6-19(3)23-21/h6,9,18,20H,7-8,10-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZKHKAQEBQJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrimidine ring substituted with various functional groups, including piperazine and piperidine moieties. Its unique structure suggests potential interactions with biological targets, making it a candidate for drug development.
Research indicates that compounds with similar structures may act on various biological pathways, including:
- Enzyme Inhibition : Compounds containing piperazine and piperidine rings have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Studies evaluating derivatives of piperazine have demonstrated antimicrobial properties against various pathogens. For instance, compounds derived from piperazine structures have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
Antiviral Properties
Research on similar pyrimidine derivatives has highlighted their potential as antiviral agents. A study reported that certain piperidine-linked aminopyrimidines exhibited significant activity against HIV, with low EC50 values in vitro . This suggests that the compound may possess similar antiviral properties.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of piperazine derivatives, several synthesized compounds were tested against standard bacterial strains. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity, suggesting that the structural components of this compound could similarly enhance its antimicrobial properties .
Study 2: Antiviral Activity
Another study focused on the antiviral activity of piperidine-based compounds against HIV. The findings revealed that specific structural modifications led to improved potency against reverse transcriptase, indicating that the compound's design could be optimized for enhanced antiviral effects .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of 4-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine with related compounds from the evidence:
Key Structural and Functional Differences:
Core Heterocycle: The target compound uses a pyrimidine core, whereas analogs like LDK378 () and thienopyrimidine derivatives () employ fused or substituted heterocycles for enhanced binding affinity. Pyrimidine derivatives generally exhibit moderate potency but tunable pharmacokinetics .
In contrast, methyl or propoxy linkers (e.g., ) offer flexibility, which may improve solubility but reduce selectivity .
Piperazine/Piperidine Substitutions :
- The 4-(propan-2-yl)piperazine group in the target compound enhances lipophilicity compared to unsubstituted piperazines () or morpholine-containing analogs (). This substitution may improve blood-brain barrier penetration .
- Piperidin-1-yl vs. piperidin-4-yl substitutions (e.g., LDK378 in ) alter spatial orientation, impacting kinase selectivity.
Pharmacological Activity: Compounds with sulfonyl groups (e.g., LDK378, ) show nanomolar kinase inhibition, while benzodioxole-containing analogs () are associated with CNS effects. The target compound’s activity remains speculative but likely aligns with kinase or GPCR modulation due to its piperazine-piperidine motif .
Research Findings and Trends
- Synthetic Strategies: Reductive amination () and Suzuki coupling () are common for introducing piperazine/piperidine groups. The target compound’s alkyne linker may require Sonogashira coupling .
- SAR Insights :
- Clinical Relevance : Analogs like LDK378 () have progressed to clinical trials, validating pyrimidine-based scaffolds for oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
